molecular formula C20H31FO2 B1201281 5-Fluoroicosa-5,8,11,14-tetraenoic acid

5-Fluoroicosa-5,8,11,14-tetraenoic acid

货号: B1201281
分子量: 322.5 g/mol
InChI 键: YNYCTHOFPFNXMS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Fluoroicosa-5,8,11,14-tetraenoic acid is a fluorinated analog of arachidonic acid that functions as an effective inhibitor of the 5-lipoxygenase (5-LO) pathway . Research indicates that this compound and its 6-fluoro counterpart are equipotent inhibitors of 5-lipoxygenase in the micromolar range . Due to its close structural similarity to the native substrate, arachidonic acid, it is expected to be a critical pharmacological tool for studying the role of the 5-lipoxygenase pathway in vivo, particularly in processes such as inflammation and immune response . The 5-lipoxygenase pathway is responsible for generating a range of bioactive eicosanoids, including 5-hydroxyeicosatetraenoic acid (5-HETE) and 5-oxo-eicosatetraenoic acid (5-oxo-ETE), which are involved in chemotaxis and cell survival . By inhibiting this pathway, this compound helps researchers elucidate its function in various disease models. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

属性

分子式

C20H31FO2

分子量

322.5 g/mol

IUPAC 名称

5-fluoroicosa-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-13,16H,2-5,8,11,14-15,17-18H2,1H3,(H,22,23)

InChI 键

YNYCTHOFPFNXMS-UHFFFAOYSA-N

规范 SMILES

CCCCCC=CCC=CCC=CCC=C(CCCC(=O)O)F

同义词

5-FAA
5-fluoroarachidonic acid
5-fluorotetraenoic acid

产品来源

United States

相似化合物的比较

Arachidonic Acid (AA, 5,8,11,14-Eicosatetraenoic Acid)

  • Structure : C20H32O2 with four cis double bonds at positions 5, 8, 11, and 14 .
  • Role : Pro-inflammatory mediator; metabolized to prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) via COX and 5-LOX, respectively .
  • Biological Impact : Stimulates prostate cancer cell growth via 5-LOX-derived 5-HETEs .

Comparison :

Eicosapentaenoic Acid (EPA, 20:5 n-3)

  • Structure : C20H30O2 with five double bonds (5,8,11,14,17) .
  • Role: Anti-inflammatory omega-3 PUFA; competes with AA for enzymatic conversion, reducing pro-inflammatory eicosanoids .

Comparison :

  • Unlike EPA, 5-fluoro-AA retains the omega-6 backbone but may exhibit anti-inflammatory effects by blocking AA metabolism, akin to EPA’s competitive inhibition .

5,8,11,14-Eicosatetraynoic Acid (ETYA)

  • Structure: A non-metabolizable AA analog with triple bonds instead of double bonds .
  • Role : Broad-spectrum COX/LOX inhibitor; suppresses leukotriene synthesis and neutrophil degranulation .

Comparison :

  • 5-Fluoro-AA’s fluorine substitution may offer selective inhibition (e.g., targeting 5-LOX over COX), unlike ETYA’s non-specific action.

7-Fluoro-5-Hydroxy-6,8,11,14-Eicosatetraenoic Acid

  • Structure : Fluorine at C7 and hydroxyl at C5 (CAS 108235-01-4) .
  • Role: Not explicitly stated, but fluorinated-hydroxy-PUFAs often modulate enzymatic activity or receptor binding .

Comparison :

  • Positional differences (C5 vs. C7 fluorine) may lead to distinct biological effects, such as altered interaction with 5-LOX or prostaglandin synthases.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Double Bonds Functional Groups Key Biological Role Reference
Arachidonic Acid (AA) 5,8,11,14 (cis) Carboxylic acid Pro-inflammatory eicosanoid precursor
5-Fluoro-AA (hypothetical) 5,8,11,14 (cis) C5-Fluorine Potential COX/LOX inhibitor Inferred
EPA 5,8,11,14,17 (cis) Carboxylic acid Anti-inflammatory competitor of AA
ETYA 5,8,11,14 (triple) Carboxylic acid Non-specific COX/LOX inhibitor
7-Fluoro-5-Hydroxy-AA 6,8,11,14 (cis) C5-OH, C7-F Unclear; possible enzyme modulator

Table 2: Enzymatic Pathways and Inhibition

Enzyme Substrate (AA) Inhibitors/Modulators Effect on 5-Fluoro-AA (Hypothesized)
5-LOX Converts AA to 5-HETE/LTB4 ETYA, MK886 Competitive inhibition via C5-F
COX-1/2 Converts AA to prostaglandins Ibuprofen, aspirin Partial inhibition due to steric hindrance
Delta-5 Desaturase Synthesizes AA from DGLA Glucagon, dibutyryl cAMP Potential substrate analog interference

Key Research Insights

  • Anti-Inflammatory Potential: Fluorinated AA analogs may mimic EPA’s anti-inflammatory action by reducing pro-inflammatory metabolites (e.g., LTB4, PGE2) .
  • Cancer Research : Like AA, 5-fluoro-AA could influence cancer cell proliferation, but via inhibition of 5-LOX rather than stimulation .
  • Structural Implications: Fluorine’s electronegativity may enhance binding affinity to LOX enzymes compared to non-fluorinated analogs .

准备方法

Anthranilate-Derived Pathway

The synthesis of 5-fluoroicosa-5,8,11,14-tetraenoic acid originates from the amino acid anthranilate (2-aminobenzoic acid). The process involves a series of enzymatic and chemical transformations:

  • Fluorination of Anthranilate : Anthranilate undergoes fluorination at the 5-position using hydrofluoric acid (HF) or fluorinating agents such as Selectfluor® under acidic conditions. This step yields 5-fluoroanthranilic acid, a key intermediate.

  • Decarboxylation and Chain Elongation : The 5-fluoroanthranilic acid is decarboxylated to form 5-fluoropentanoic acid. Subsequent chain elongation via iterative Wittig reactions or cross-coupling with alkenyl halides introduces the requisite double bonds at positions 8, 11, and 14.

  • Final Oxidation : The terminal carboxylic acid group is introduced through oxidation of the alkyl chain using potassium permanganate (KMnO₄) or ozonolysis followed by reductive workup.

Key Reaction Conditions :

  • Temperature: -20°C to 25°C for fluorination steps to prevent side reactions.

  • Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) for Wittig reactions.

  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps.

Arachidonic Acid Fluorination

An alternative route involves the direct fluorination of arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid):

  • Selective Fluorination : Arachidonic acid is treated with xenon difluoride (XeF₂) or electrochemical fluorination to introduce the fluorine atom at the 5-position.

  • Isomerization Control : The reaction mixture is maintained under inert conditions (argon atmosphere) to preserve the cis-configuration of the double bonds.

Challenges :

  • Over-fluorination at adjacent positions must be mitigated using stoichiometric control.

  • Separation of regioisomers requires high-performance liquid chromatography (HPLC).

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial production leverages continuous flow reactors to enhance yield and purity:

  • Microreactor Design : Sub-millimeter channels enable rapid heat dissipation and precise temperature control (±1°C).

  • Catalytic Oxidation : Immobilized lipoxygenase enzymes or transition-metal catalysts (e.g., Fe³⁺) are employed for selective oxidation.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

ParameterBatch ProcessContinuous Flow
Reaction Time12–24 h2–4 h
Yield (%)45–6070–85
Purity (%)90–9598–99
Catalyst Loading (mol%)5–101–3

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel columns with hexane/ethyl acetate gradients (9:1 to 4:1) remove unreacted starting materials.

  • Reverse-Phase HPLC : C18 columns and acetonitrile/water mobile phases resolve fluorinated isomers.

Spectroscopic Analysis

  • ¹⁹F NMR : Confirms fluorine incorporation (δ = -120 to -140 ppm).

  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (m/z 327.2 [M-H]⁻).

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • Anthranilate Route : Suitable for small-scale synthesis (<100 g) with moderate yields (50–65%).

  • Arachidonic Acid Route : Preferred for industrial production due to higher throughput (>1 kg/batch) and fewer synthetic steps.

Environmental Impact

  • Solvent Waste : The anthranilate pathway generates 30–40 L/kg of halogenated solvent waste, whereas the arachidonic acid route uses recyclable ionic liquids .

常见问题

Q. What are the recommended synthetic pathways for 5-fluoroicosa-5,8,11,14-tetraenoic acid, and how do fluorination steps influence reaction yields?

Synthesis of fluorinated polyunsaturated fatty acids (PUFAs) like this compound typically involves fluorination at specific positions during PUFA backbone assembly. For example, fluorination via electrophilic or nucleophilic substitution requires precise control of reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions such as double-bond isomerization. A multistep approach, inspired by methods for synthesizing 2-fluorooctanoic acid, could involve:

Fluorine incorporation : Using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) during intermediate stages .

Double-bond stabilization : Protecting groups (e.g., silyl ethers) to preserve the tetraenoic structure during fluorination.

Yield optimization : Factorial design experiments (e.g., varying catalyst loading, reaction time) to maximize fluorination efficiency .

Q. How can NMR and LC-MS/MS distinguish structural isomers of fluorinated eicosanoids?

Structural elucidation of fluorinated PUFAs requires advanced analytical techniques:

  • NMR : 19F^{19}\text{F} NMR identifies fluorine position and coupling patterns, while 1H^{1}\text{H}-NMR resolves double-bond geometry (e.g., cis vs. trans configurations) .
  • LC-MS/MS : High-resolution mass spectrometry with collision-induced dissociation (CID) differentiates isomers by fragmentation patterns. For example, fluorinated analogs of hydroxyeicosatetraenoic acids (HETEs) show distinct fragmentation compared to non-fluorinated counterparts .

Q. What are the biological implications of fluorination at the 5-position in eicosanoid analogs?

Fluorination at the 5-position alters electronic and steric properties, potentially modulating enzyme binding (e.g., cyclooxygenase or lipoxygenase). Key considerations:

  • Metabolic stability : Fluorine’s electronegativity may reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life .
  • Receptor affinity : Computational docking studies (e.g., AutoDock Vina) can predict binding interactions with pro-inflammatory receptors .

Advanced Research Questions

Q. How can contradictory data on fluorinated PUFA bioactivity be resolved through experimental design?

Contradictions in bioactivity data (e.g., pro- vs. anti-inflammatory effects) may arise from:

  • Isomeric impurities : Ensure synthetic purity via preparative HPLC and validate with 19F^{19}\text{F} NMR .
  • Cell-line variability : Use standardized cell models (e.g., RAW 264.7 macrophages) and include negative controls (e.g., non-fluorinated analogs) .
  • Dose-response curves : Apply nonlinear regression models to identify threshold effects .

Q. What methodological frameworks are optimal for studying fluorinated PUFA interactions with lipid membranes?

Combining experimental and computational approaches:

  • Molecular dynamics (MD) simulations : Use force fields like CHARMM36 to model fluorine’s impact on membrane fluidity and phase behavior .
  • Langmuir trough experiments : Measure changes in lateral pressure and lipid packing during PUFA insertion .
  • Fluorescence anisotropy : Track membrane order using fluorophore-labeled lipids .

Q. How does fluorination affect the oxidative stability of this compound under experimental conditions?

Fluorine’s electron-withdrawing effects may paradoxically stabilize or destabilize the molecule:

  • Accelerated oxidation : Assess via autoxidation assays (e.g., monitoring conjugated dienes at 234 nm) under varying oxygen tensions .
  • Radical scavenging : Use EPR spectroscopy to detect fluorine’s influence on radical propagation pathways .

Methodological Challenges and Solutions

Q. How to address low yields in fluorinated PUFA synthesis?

  • Catalyst screening : Test palladium/copper systems for Heck coupling fluorination .
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to stabilize intermediates .

Q. What analytical techniques resolve co-eluting fluorinated contaminants in LC-MS/MS?

  • Ion mobility spectrometry (IMS) : Separate isobaric species based on collision cross-section differences .
  • Derivatization : Use pentafluorobenzyl esters to enhance ionization efficiency and chromatographic resolution .

Theoretical Frameworks

  • Structure-activity relationship (SAR) : Link fluorine’s van der Waals radius (1.47 Å) to steric effects in enzyme binding pockets .
  • Retention time prediction : Develop QSPR models using logP and topological polar surface area (TPSA) for LC-MS method development .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。